molecular formula C20H17ClN2O4S B2745395 Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 328037-87-2

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2745395
CAS No.: 328037-87-2
M. Wt: 416.88
InChI Key: IVINBMPYLZZWSF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features a thiazole ring, a phenyl group, and a chlorophenoxyacetamido moiety, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Chlorophenoxyacetamido Moiety: This step involves the nucleophilic substitution reaction between 4-chlorophenoxyacetic acid and the amine group on the thiazole ring, forming the desired amide bond.

    Esterification: Finally, the carboxyl group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amides or thioethers.

Scientific Research Applications

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiproliferative agent. Studies have shown its efficacy against various bacterial and fungal strains.

    Biological Research: The compound is used in studies exploring enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and hydrophobic interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(4-bromophenoxy)acetamido)-4-phenylthiazole-5-carboxylate
  • Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate
  • Ethyl 2-(2-(4-methylphenoxy)acetamido)-4-phenylthiazole-5-carboxylate

Uniqueness

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is unique due to the presence of the chlorophenoxy group, which enhances its lipophilicity and ability to penetrate biological membranes. This structural feature contributes to its higher potency and broader spectrum of biological activity compared to its analogs with different substituents on the phenoxy ring.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-2-26-19(25)18-17(13-6-4-3-5-7-13)23-20(28-18)22-16(24)12-27-15-10-8-14(21)9-11-15/h3-11H,2,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINBMPYLZZWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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